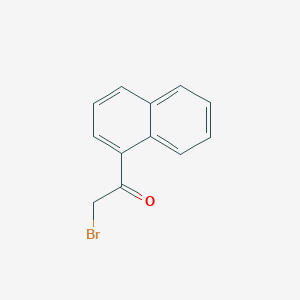

2-Bromo-1-(naphthalen-1-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-naphthalen-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLCVXVVASQZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297367 | |

| Record name | 2-Bromo-1-(1-naphthalenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13686-51-6 | |

| Record name | 2-Bromo-1-(1-naphthalenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13686-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(1-naphthalenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(naphthalen-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(naphthalen-1-yl)ethanone (CAS 13686-51-6)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This guide focuses on the chemical compound 2-Bromo-1-(naphthalen-1-yl)ethanone, a brominated derivative of 1-acetylnaphthalene. It is a valuable laboratory chemical, primarily utilized as an intermediate in organic synthesis.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 13686-51-6 |

| Molecular Formula | C₁₂H₉BrO |

| Synonyms | 1-(1-Naphthoyl)methyl bromide, 2-Bromo-1-(1-naphthyl)ethanone, Bromomethyl 1-naphthyl ketone |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 249.10 g/mol | [1] |

| Appearance | Solid (form) | [1] |

| Melting Point | 83-84 °C | |

| Boiling Point | 176-178 °C at 3 Torr | |

| Purity | ≥95% (commercially available) | [2][3] |

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in peer-reviewed literature or major chemical databases. Commercial suppliers may possess this data but often do not make it publicly accessible. One major supplier explicitly states that they do not collect analytical data for this specific compound.

For research purposes, it is critical to obtain and verify this data upon acquisition of the compound.

Synthesis and Reactivity

This compound is a reactive α-haloketone, a class of compounds widely used as electrophilic building blocks in organic synthesis. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity allows for the construction of a variety of more complex molecules.

General Synthesis Protocol

A common method for the synthesis of α-bromo ketones is the direct bromination of the corresponding ketone using a brominating agent under acidic conditions. The following is a generalized experimental protocol for the synthesis of this compound from 1-acetylnaphthalene.

Reaction:

1-acetylnaphthalene + Br₂ → this compound + HBr

Materials:

-

1-acetylnaphthalene

-

Bromine (Br₂)

-

Acetic acid (as solvent and catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Appropriate organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

Dissolve 1-acetylnaphthalene in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Slowly add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

Carefully pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Biological Activity and Applications

There is a notable lack of specific studies on the biological activity of this compound in the available scientific literature. However, research on structurally related compounds, particularly those with a naphthyl moiety, suggests potential areas of interest for drug development.

Studies on derivatives of the isomeric 2-Bromo-1-(naphthalen-2-yl)ethanone have shown that this structural backbone can be used to synthesize compounds with anticonvulsant properties. For example, 1-(naphthylalkyl)-1H-imidazole derivatives have been investigated as a class of anticonvulsant agents.[4] It is plausible that this compound could serve as a starting material for the synthesis of novel 1-naphthyl-containing compounds with potential therapeutic activities.

Other research has explored the anticonvulsant effects of 1-naphthylacetyl spermine, an analog of a spider toxin, which acts as an antagonist of calcium-permeable AMPA receptors.[5] This highlights the potential for 1-naphthyl derivatives to interact with neurological targets.

Given its reactivity, this compound is a versatile intermediate for the synthesis of a wide range of derivatives. These derivatives could be screened for various biological activities, including but not limited to:

-

Anticonvulsant activity

-

Anti-inflammatory properties

-

Anticancer activity

-

Antimicrobial effects

Due to the absence of specific biological data for the title compound, a signaling pathway diagram cannot be provided. The logical relationship for its utility is primarily in synthetic chemistry, as outlined in the workflow diagram above.

Safety and Handling

This compound is an α-haloketone and should be handled with appropriate safety precautions. These compounds are often lachrymatory and can be irritating to the skin, eyes, and respiratory tract.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion and Future Directions

This compound is a chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and materials science. However, there is a clear gap in the publicly available scientific literature regarding its detailed characterization and biological activity.

Future research efforts should focus on:

-

Full spectroscopic characterization (NMR, IR, MS) of the compound.

-

Development and optimization of synthetic protocols.

-

Investigation of its reactivity in various organic transformations.

-

Screening of the compound and its derivatives for a range of biological activities to explore its therapeutic potential.

This foundational work is necessary to fully unlock the potential of this compound for researchers, scientists, and drug development professionals.

References

- 1. 2-Bromo-1-(1-naphthyl)ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 95% | CAS: 13686-51-6 | AChemBlock [achemblock.com]

- 3. scbt.com [scbt.com]

- 4. 1-(Naphthylalkyl)-1H-imidazole derivatives, a new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and long-lasting anticonvulsant effects of 1-naphthylacetyl spermine, an analogue of Joro spider toxin, against amygdaloid kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 2-Bromo-1-(naphthalen-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-1-(naphthalen-1-yl)ethanone, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a consolidated resource of its fundamental physicochemical characteristics.

Core Physical Properties

This compound is a solid organic compound with the empirical formula C₁₂H₉BrO.[1][2] Its molecular structure consists of a naphthalene ring substituted with a bromoacetyl group at the 1-position.

Table 1: Summary of Quantitative Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉BrO | [1][2] |

| Molecular Weight | 249.10 g/mol | [1] |

| Melting Point | 83-84 °C | |

| Boiling Point | 176-178 °C at 3 Torr | |

| Physical Form | Solid | [1] |

| CAS Number | 13686-51-6 | [2] |

Experimental Protocols

Melting Point Determination

The melting point of this compound can be accurately determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.

Solubility Assessment

The solubility of this compound can be qualitatively assessed in various solvents to understand its polarity and potential for use in different reaction media.

Methodology:

-

Approximately 10-20 mg of the compound is added to a test tube containing 1 mL of a selected solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

The mixture is agitated at room temperature for a set period.

-

Visual inspection determines if the solid has dissolved completely, partially, or not at all.

-

The process can be repeated with gentle heating to assess temperature-dependent solubility. Based on its structure, this compound is expected to be insoluble in water and soluble in common organic solvents like dichloromethane and acetone.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the bromination of 1-acetylnaphthalene. The following diagram illustrates a general workflow for its synthesis and subsequent purification.

Caption: General workflow for the synthesis and purification of this compound.

References

An In-Depth Technical Guide to 2-Bromo-1-(naphthalen-1-yl)ethanone: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 2-Bromo-1-(naphthalen-1-yl)ethanone. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise data and detailed experimental context.

Molecular Structure and Properties

This compound is an aromatic ketone featuring a naphthalene ring system. The presence of a bromine atom alpha to the carbonyl group makes it a reactive and versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₉BrO | [1][2] |

| Molecular Weight | 249.11 g/mol | [1][2] |

| CAS Number | 13686-51-6 | [1] |

| IUPAC Name | 2-bromo-1-(naphthalen-1-yl)ethan-1-one | [1] |

| Melting Point | 83-84 °C | |

| Boiling Point | 176-178 °C at 3 Torr | |

| Appearance | Solid | [2] |

| SMILES | O=C(CBr)C1=C2C=CC=CC2=CC=C1 | [1] |

| InChI Key | OQLCVXVVASQZLX-UHFFFAOYSA-N | [2] |

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

General Experimental Protocol for α-Bromination of a Ketone:

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

-

Materials:

-

1-Acetylnaphthalene

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Appropriate solvent (e.g., acetic acid, chloroform, carbon tetrachloride)

-

Catalyst (e.g., a small amount of HBr or a radical initiator like AIBN if using NBS)

-

-

Procedure:

-

Dissolve 1-acetylnaphthalene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

If using bromine, slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature (often room temperature or slightly below to manage the exothermic reaction).

-

If using N-Bromosuccinimide, add NBS and a catalytic amount of a radical initiator to the solution of 1-acetylnaphthalene. The reaction is often initiated by heating or UV irradiation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench any remaining bromine with a reducing agent (e.g., sodium thiosulfate solution).

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

A related synthesis for 1-bromonaphthalene involves the direct bromination of naphthalene in a solvent like carbon tetrachloride.[3][4] This highlights the reactivity of the naphthalene core to electrophilic substitution.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the molecular structure. While specific spectra for this compound are not available in the provided search results, data for the isomeric 2-Bromo-1-(naphthalen-2-yl)ethanone and related compounds can offer insights into the expected spectral features.

Table 2: Expected Spectroscopic Features for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the naphthalene ring would appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm). The methylene protons (CH₂) adjacent to the bromine and carbonyl groups would likely appear as a singlet around δ 4.5-5.0 ppm. |

| ¹³C NMR | The carbonyl carbon (C=O) would be observed at the low-field end of the spectrum (around δ 190-200 ppm). The carbon of the brominated methylene group (CH₂Br) would appear in the range of δ 30-40 ppm. The aromatic carbons of the naphthalene ring would show multiple signals in the δ 120-140 ppm region. |

| FT-IR (cm⁻¹) | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ would be expected at m/z 248 and a [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of Br, CO, and cleavage of the acyl group. |

Biological Activity and Potential Applications in Drug Development

This compound and its derivatives have garnered interest in the field of medicinal chemistry, particularly as precursors for the synthesis of compounds with potential anticonvulsant properties.

Anticonvulsant Activity

Research has shown that derivatives of 2-acetylnaphthalene, which can be synthesized from this compound, exhibit anticonvulsant activity. While direct studies on the target molecule are limited, its role as a key intermediate suggests its importance in the development of novel antiepileptic agents.

Modulation of Neuronal Signaling Pathways

The anticonvulsant effects of compounds derived from this compound are hypothesized to involve the modulation of neuronal signaling pathways. A primary target of interest is the GABA-A receptor , the main inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulation of GABA-A receptors enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability, which is a key mechanism of action for many anticonvulsant drugs.[5][6][7]

The following diagram illustrates a simplified workflow for the potential application of this compound in the development of GABA-A receptor modulators.

Caption: Drug discovery workflow starting from this compound.

Conclusion

This compound is a valuable chemical entity with a well-defined molecular structure and significant potential as a synthetic intermediate. Its reactivity makes it a key building block for the creation of diverse molecular architectures, particularly in the pursuit of novel anticonvulsant agents. Further research into its direct biological effects and the development of detailed synthetic protocols will undoubtedly expand its applications in medicinal chemistry and drug discovery. The potential for its derivatives to modulate critical neuronal targets like the GABA-A receptor underscores its importance for scientists and researchers in the pharmaceutical industry.

References

- 1. This compound 95% | CAS: 13686-51-6 | AChemBlock [achemblock.com]

- 2. 2-Bromo-1-(1-naphthyl)ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptors as targets for anaesthetics and analgesics and promising candidates to help treat coronavirus infections: A mini‐review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 2-Bromo-1-(naphthalen-1-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral characteristics of 2-Bromo-1-(naphthalen-1-yl)ethanone (CAS: 13686-51-6). Due to the limited availability of published experimental spectra for this specific compound, this document consolidates predicted data based on established principles of spectroscopy and analysis of structurally analogous compounds. It includes anticipated data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed, generalized experimental protocols for the synthesis of α-bromo ketones and the acquisition of the aforementioned spectral data, serving as a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound is an α-brominated ketone derivative of naphthalene. α-Halo ketones are versatile intermediates in organic synthesis, frequently employed in the construction of various heterocyclic compounds and as precursors in numerous coupling reactions. An accurate understanding of their spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation. This document serves to fill the current gap in readily accessible, consolidated spectral data for this compound by providing a robust, predictive analysis.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the constituent functional groups.[1][2][3][4]

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 4.5 - 5.0 | Singlet (s) | 2H | -C(=O)-CH₂ -Br |

| ~ 7.4 - 7.6 | Multiplet (m) | 4H | Naphthyl aromatic protons |

| ~ 7.8 - 8.0 | Multiplet (m) | 2H | Naphthyl aromatic protons |

| ~ 8.1 - 8.3 | Doublet (d) or Multiplet (m) | 1H | Naphthyl aromatic proton (peri-position) |

Note: The aromatic region (7.4-8.3 ppm) will exhibit a complex multiplet pattern characteristic of a 1-substituted naphthalene ring. Protons on carbons adjacent to the carbonyl group will be deshielded and appear at a lower field.[5]

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 30 - 35 | CH₂ | -C(=O)-C H₂-Br |

| ~ 124 - 135 | CH / C | Naphthyl aromatic carbons |

| ~ 190 - 195 | C | C =O (Ketone) |

Note: The carbonyl carbon is significantly deshielded and appears at a very low field.[2][6] The naphthalene ring will show ten distinct signals, though some may overlap.

Table 3: Predicted Infrared (IR) Spectroscopy Data

(Sample Preparation: KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 1680 - 1700 | Strong | C=O Stretch (Aryl Ketone) |

| ~ 1590, 1510, 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~ 1200 - 1300 | Medium | C-C(=O)-C Stretch and Bending |

| ~ 650 - 750 | Strong | C-Br Stretch |

Note: The most prominent peak will be the strong carbonyl (C=O) absorption.[4] The position of this peak is lowered due to conjugation with the aromatic naphthalene ring.[7]

Table 4: Predicted Mass Spectrometry (MS) Data

(Ionization Method: Electron Ionization - EI)

| m/z Ratio | Ion | Significance |

| 248 / 250 | [M]⁺ | Molecular ion peak (Isotopic pattern due to ⁷⁹Br/⁸¹Br) |

| 169 | [M - Br]⁺ | Loss of Bromine radical |

| 155 | [C₁₁H₇O]⁺ | α-cleavage, loss of CH₂Br radical (likely base peak) |

| 127 | [C₁₀H₇]⁺ | Loss of CO from the [C₁₁H₇O]⁺ fragment |

Note: The mass spectrum is expected to show a characteristic pair of peaks for the molecular ion, separated by 2 m/z units and of nearly equal intensity, which is indicative of the presence of a single bromine atom.[8] The base peak is often the result of alpha-cleavage, leading to a stable acylium ion.[9][10]

Experimental Protocols

The following sections provide generalized protocols for the synthesis and spectroscopic analysis of α-bromo ketones like this compound.

Synthesis of α-Bromo Aryl Ketones

A common method for the synthesis of α-bromo ketones is the direct bromination of the corresponding ketone using a brominating agent such as bromine (Br₂) or N-Bromosuccinimide (NBS).

Materials:

-

1-(Naphthalen-1-yl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Solvent (e.g., Chloroform, Carbon Tetrachloride, or Acetic Acid)

-

Stirrer and reflux condenser

Procedure:

-

Dissolve 1-(Naphthalen-1-yl)ethanone in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a stoichiometric amount of the brominating agent (e.g., Bromine) dropwise to the solution while stirring. The reaction is often performed at room temperature or with gentle heating.

-

The reaction progress can be monitored by the disappearance of the bromine color and confirmed using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid sample.[11]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[12]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[12]

-

Cap the NMR tube and label it appropriately.

Data Acquisition (¹H and ¹³C):

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 0-12 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[13] The spectral width is typically 0-220 ppm.

Fourier-Transform Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method): [14]

-

Place a small amount (approx. 2-5 mg) of the solid sample in a small test tube or vial.[15]

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.[14][15]

-

Using a pipette, apply one or two drops of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[14]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Place the salt plate into the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Instrument: A standard FTIR spectrometer.

-

First, run a background scan with an empty sample compartment.

-

Place the sample in the instrument and acquire the sample spectrum.

-

The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.[16]

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 micrograms per mL) in a volatile organic solvent such as methanol or acetonitrile.[17]

-

Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.[17]

-

Transfer the solution to an appropriate vial for the instrument's sample introduction system.

Data Acquisition (Electron Ionization):

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.[18]

-

The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[19]

-

This causes the molecule to ionize and fragment.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.[18][20]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound.

Caption: General workflow for synthesis and spectroscopic analysis.

Conclusion

This guide provides a foundational spectroscopic profile for this compound based on predictive methods. The tabulated data on expected ¹H NMR, ¹³C NMR, IR, and MS values, in conjunction with the detailed experimental protocols, offers a valuable and practical resource for chemists. This information is intended to aid in the identification, characterization, and quality assessment of this important synthetic intermediate, thereby supporting research and development efforts in medicinal chemistry and materials science. Researchers are encouraged to use these protocols to generate and contribute experimental data to public databases.

References

- 1. compoundchem.com [compoundchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. compoundchem.com [compoundchem.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. sajaipuriacollege.ac.in [sajaipuriacollege.ac.in]

- 8. asdlib.org [asdlib.org]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. app.studyraid.com [app.studyraid.com]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Solubility of 2-Bromo-1-(naphthalen-1-yl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-(naphthalen-1-yl)ethanone, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols and qualitative solubility insights derived from related compounds and general chemical principles.

Introduction

This compound is a solid compound with the chemical formula C₁₂H₉BrO.[1] Its utility in organic synthesis, particularly in the development of pharmaceutical agents, necessitates a thorough understanding of its solubility in various organic solvents. This knowledge is crucial for reaction optimization, purification, and formulation development.

Qualitative Solubility Profile

While specific quantitative data is scarce, the solubility of this compound can be inferred from general principles and the purification methods used for analogous compounds. As an α-brominated ketone, it is expected to be sparingly soluble in non-polar solvents and more soluble in polar aprotic and protic organic solvents.

Recrystallization, a common purification technique for such compounds, often employs solvent systems where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. For similar compounds like 2-bromonaphthalene, recrystallization from aqueous methanol has been reported, suggesting temperature-dependent solubility in this solvent system.[2] Common solvent systems for the recrystallization of ketones include ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate mixtures.[3] This indicates that this compound is likely to exhibit good solubility in solvents like acetone, tetrahydrofuran, and ethyl acetate, particularly when heated. Its solubility in less polar solvents like n-hexane is expected to be lower.

Quantitative Solubility Data

The following table presents a template for documenting the quantitative solubility of this compound in a range of common organic solvents at a standard temperature. The data presented here is hypothetical and serves as an illustrative example of how experimentally determined values should be structured for easy comparison.

| Solvent | Molarity (mol/L) at 25°C | Grams per 100 mL at 25°C |

| Methanol | (Experimental Value) | (Experimental Value) |

| Ethanol | (Experimental Value) | (Experimental Value) |

| Acetone | (Experimental Value) | (Experimental Value) |

| Ethyl Acetate | (Experimental Value) | (Experimental Value) |

| Dichloromethane | (Experimental Value) | (Experimental Value) |

| n-Hexane | (Experimental Value) | (Experimental Value) |

| Toluene | (Experimental Value) | (Experimental Value) |

| Acetonitrile | (Experimental Value) | (Experimental Value) |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for the table above, the following detailed experimental protocols are recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Gravimetric Method for Saturated Solutions

This method involves preparing a saturated solution and then determining the mass of the dissolved solute.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the desired organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature bath set to 25°C. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated by subtracting the initial mass of the vial from the final mass to get the mass of the dissolved solute. Express the solubility in g/100 mL or mol/L.

Instrumental Analysis Method (HPLC or UV-Vis)

This method is suitable for lower solubilities and requires the development of a calibration curve.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a suitable analytical technique (HPLC or UV-Vis spectrophotometry) to generate a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-3 of the Gravimetric Method.

-

Dilution: Withdraw a small, known volume of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same instrumental method used for the calibration curve.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(naphthalen-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-1-(naphthalen-1-yl)ethanone (CAS No. 13686-51-6), a chemical intermediate used in industrial and scientific research.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Danger[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value |

| Molecular Formula | C₁₂H₉BrO[2][3] |

| Molecular Weight | 249.1 g/mol [2][3] |

| Appearance | Solid |

| Melting Point | 83-84 °C[2][4] |

| Boiling Point | 176-178 °C at 3 Torr[2][4] |

| Density | 1.480±0.06 g/cm³ (Predicted)[2][4] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.[1][5]

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be required for tasks with a higher risk of splashing.[6] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) and a flame-resistant lab coat must be worn.[1][6] Ensure gloves are inspected before use and contaminated gloves are disposed of properly.[5] |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[6] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved full-face respirator should be used.[1][5] |

| Footwear | Closed-toe, closed-heel shoes are mandatory.[6] |

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's integrity.

-

Handling:

-

Storage:

First-Aid Measures

In the event of exposure, immediate first aid is crucial.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][5][7] If skin irritation occurs, get medical advice/attention.[1][2]

-

In Case of Eye Contact: Immediately rinse with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][2][7] Seek immediate medical attention.[1][2]

-

If Swallowed: Rinse mouth with water.[1][2] Do NOT induce vomiting.[5][8] Call a physician or poison control center immediately.[5][8]

Caption: Workflow for handling an accidental spill.

Disposal Considerations

-

Dispose of this material and its container as hazardous waste. [1]* Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. [5]* Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. [5]* Do not discharge into sewer systems. [5]* Disposal must be in accordance with all applicable federal, state, and local environmental regulations. [1]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Avoid dust formation and exposure to heat, flames, and sparks. [5]* Incompatible Materials: Strong oxidizing agents. [7]* Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen halides. [7] Disclaimer: This document is intended as a guide and is not exhaustive. It is based on currently available information. Users should consult the most recent Safety Data Sheet (SDS) for this product and adhere to all applicable regulations.

References

- 1. echemi.com [echemi.com]

- 2. 2-BROMO-1-NAPHTHALEN-1-YL-ETHANONE | 13686-51-6 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-BROMO-1-NAPHTHALEN-1-YL-ETHANONE | 13686-51-6 [amp.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

Reactivity Profile of 2-Bromo-1-(naphthalen-1-yl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2-Bromo-1-(naphthalen-1-yl)ethanone, a key intermediate in synthetic organic and medicinal chemistry. The document details its principal reactions, including nucleophilic substitutions, the Hantzsch thiazole synthesis, and the Favorskii rearrangement. This guide is intended to serve as a valuable resource for researchers and professionals in drug development by providing detailed experimental protocols, quantitative data where available, and visual representations of reaction mechanisms and workflows.

Introduction

This compound is an α-haloketone that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive carbon-bromine bond adjacent to a carbonyl group and a bulky naphthalene moiety, dictates its chemical behavior. This guide explores the key facets of its reactivity, providing a foundational understanding for its application in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry for the development of novel therapeutic agents, including anticonvulsants.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉BrO | [1][2] |

| Molecular Weight | 249.10 g/mol | [1][2] |

| Melting Point | 83-84 °C | [3] |

| Boiling Point | 176-178 °C at 3 Torr | [3] |

| Appearance | Solid | [1][2] |

| CAS Number | 13686-51-6 | [3] |

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon and the presence of the adjacent carbonyl group. This section details the major reaction pathways this molecule undergoes.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon, where the bromine atom acts as a good leaving group. A variety of nucleophiles can displace the bromide, leading to a diverse range of functionalized naphthalene derivatives.

Figure 1: General Nucleophilic Substitution Pathway.

3.1.1. Hantzsch Thiazole Synthesis

A prominent application of this compound is in the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings. The reaction involves the condensation of the α-haloketone with a thioamide, most commonly thiourea, to yield a 2-aminothiazole derivative. This reaction is of significant interest in medicinal chemistry due to the prevalence of the thiazole moiety in pharmacologically active compounds.[4][5]

Figure 2: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Amino-4-(naphthalen-1-yl)thiazole (Representative)

This protocol is adapted from the general procedure for the Hantzsch thiazole synthesis.[1][6]

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.1 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to the flask.

-

Reflux: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated.

-

Isolation: The crude product can be isolated by filtration.

-

Purification: Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| This compound | Thiourea | Ethanol | Reflux | 2-Amino-4-(naphthalen-1-yl)thiazole | High (Typical) | [4][5] |

3.1.2. Reactions with Other Nucleophiles

This compound readily reacts with a variety of other nucleophiles, including amines, thiols, azide, and carboxylates, to yield the corresponding substituted products.

| Nucleophile | Product | Typical Conditions |

| Amines (R-NH₂) | 2-(Alkylamino)-1-(naphthalen-1-yl)ethanone | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| Thiols (R-SH) | 1-(Naphthalen-1-yl)-2-(alkylthio)ethanone | Base (e.g., NaH), Solvent (e.g., THF) |

| Sodium Azide (NaN₃) | 2-Azido-1-(naphthalen-1-yl)ethanone | Solvent (e.g., Acetone/Water) |

| Sodium Acetate (NaOAc) | 2-(Naphthalen-1-yl)-2-oxoethyl acetate | Solvent (e.g., Glacial Acetic Acid) |

| Potassium Thiocyanate (KSCN) | 1-(Naphthalen-1-yl)-2-thiocyanatoethanone | Solvent (e.g., Ethanol), Reflux |

Favorskii Rearrangement

Under basic conditions, α-haloketones with an α'-hydrogen can undergo the Favorskii rearrangement to form a carboxylic acid derivative with a rearranged carbon skeleton. In the case of this compound, treatment with a base like sodium methoxide would be expected to yield a derivative of naphthalen-1-ylacetic acid.[4][7]

Figure 3: Favorskii Rearrangement Mechanism.

Experimental Protocol: Favorskii Rearrangement (General)

This is a general protocol for the Favorskii rearrangement of α-haloketones.[4]

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., methanol or diethyl ether).

-

Base Addition: Add a solution of a strong base, such as sodium methoxide in methanol (excess), to the ketone solution at a controlled temperature (often room temperature or slightly elevated).

-

Reaction Monitoring: Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

-

Work-up: Acidify the reaction mixture with an aqueous acid (e.g., HCl).

-

Extraction: Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: The crude product can be purified by column chromatography or recrystallization.

| Base | Solvent | Product |

| Sodium Methoxide | Methanol | Methyl naphthalen-1-ylacetate |

| Sodium Hydroxide | Water/Dioxane | Naphthalen-1-ylacetic acid |

Other Potential Reactions

While less commonly reported for this specific substrate, this compound may also participate in other reactions typical of ketones and α-haloketones.

-

Wittig Reaction: The carbonyl group could potentially react with a phosphonium ylide (Wittig reagent) to form an alkene. However, the presence of the acidic α-proton and the reactive C-Br bond might lead to side reactions.[8][9]

-

Reformatsky Reaction: Reaction with an α-haloester in the presence of zinc could lead to the formation of a β-hydroxy ester. Similar to the Wittig reaction, competing reactions are possible.[10][11]

Applications in Drug Development

The reactivity of this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The naphthalene moiety is a common scaffold in many approved drugs, and the ability to readily introduce diverse functionalities via the reactive bromo-ketone handle allows for the generation of compound libraries for high-throughput screening. In particular, the synthesis of novel thiazole derivatives has been explored for the development of anticonvulsant agents.

Safety Information

This compound is a combustible solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound exhibits a rich and versatile reactivity profile, primarily centered around nucleophilic substitution at the α-carbon. Its utility in the Hantzsch thiazole synthesis and potential for undergoing the Favorskii rearrangement highlight its importance as a synthetic intermediate. This guide provides a foundational understanding of its chemical behavior, offering valuable insights for researchers and professionals engaged in the design and synthesis of novel organic molecules for various applications, particularly in the field of drug discovery. Further exploration of its reactivity with a broader range of nucleophiles and under varied reaction conditions is likely to uncover new synthetic possibilities.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Favorskii Rearrangement - Wikibooks, open books for an open world [en.wikibooks.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Favorskii_rearrangement [chemeurope.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Versatile Building Block: A Technical Guide to the Research Applications of 2-Bromo-1-(naphthalen-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(naphthalen-1-yl)ethanone, a reactive α-bromo ketone, serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its bifunctional nature, combining the reactivity of a bromomethyl ketone with the aromatic scaffold of naphthalene, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. This technical guide provides an in-depth overview of its synthesis, key reactions, and, most importantly, its burgeoning applications in drug discovery and materials science. Particular focus is given to its role in the development of novel anticonvulsant, antimicrobial, anti-inflammatory, and anticancer agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its use in a research setting.

Introduction

The naphthalene moiety is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals. Its incorporation into molecular design can significantly influence pharmacokinetic and pharmacodynamic properties. This compound emerges as a key starting material for introducing this desirable functionality and for constructing complex molecular architectures. The presence of a reactive bromine atom alpha to a carbonyl group allows for facile nucleophilic substitution reactions, making it an ideal substrate for building diverse heterocyclic systems such as thiazoles, imidazoles, pyrazoles, and quinoxalines. These heterocyclic cores are cornerstones in the development of new therapeutic agents, exhibiting a broad spectrum of biological activities. This guide will explore the synthetic pathways originating from this compound and the associated biological potential of the resulting derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 13686-51-6 |

| Molecular Formula | C₁₂H₉BrO |

| Molecular Weight | 249.11 g/mol |

| Appearance | Solid |

| IUPAC Name | 2-bromo-1-(naphthalen-1-yl)ethan-1-one |

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process, starting with the Friedel-Crafts acylation of naphthalene to form 1-acetylnaphthalene, followed by α-bromination.

Synthesis of 1-Acetylnaphthalene (Precursor)

Reaction: Friedel-Crafts Acylation of Naphthalene

2-Bromo-1-(naphthalen-1-yl)ethanone: A Comprehensive Technical Guide for its Application as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(naphthalen-1-yl)ethanone is a versatile bifunctional molecule that serves as a crucial chemical intermediate in the synthesis of a wide array of complex organic compounds. Its unique structure, featuring a reactive bromine atom and a naphthalene moiety, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the synthesis, chemical properties, and significant applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, comprehensive data tables, and visualizations of relevant synthetic pathways and biological mechanisms are presented to facilitate its use in research and development.

Introduction

The strategic importance of α-haloketones in organic synthesis is well-established, owing to their ability to participate in a variety of chemical transformations. Among these, this compound has emerged as a particularly useful intermediate. The presence of the bulky, lipophilic naphthalene group, combined with the electrophilic carbon of the α-bromoacetyl moiety, allows for the construction of diverse molecular architectures with potential biological activities. This guide will explore the synthesis of this key intermediate and its subsequent application in the construction of heterocyclic systems, such as thiazoles, and its role in the development of anticonvulsant and antimicrobial agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 13686-51-6 |

| Molecular Formula | C₁₂H₉BrO |

| Molecular Weight | 249.10 g/mol |

| Appearance | Solid |

| Melting Point | 83-84 °C |

| Boiling Point | 176-178 °C at 3 Torr |

| SMILES | O=C(CBr)C1=CC=CC2=CC=CC=C12 |

| InChI | 1S/C12H9BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the α-bromination of its precursor, 1-acetylnaphthalene. While specific literature detailing a high-yield protocol for this exact substrate is scarce, a general and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator or under photochemical conditions. An alternative approach involves the direct bromination using elemental bromine in a suitable solvent.

General Experimental Protocol for α-Bromination of 1-Acetylnaphthalene

Materials:

-

1-Acetylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-acetylnaphthalene (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound.

Note: This is a general procedure and may require optimization for specific scales and desired purity.

Applications as a Chemical Intermediate

This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds, which are scaffolds of significant interest in drug discovery.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, which involves the reaction of an α-haloketone with a thioamide. This compound serves as an excellent substrate for this reaction.

Materials:

-

This compound

-

Thiourea

-

Ethanol

Procedure:

-

Dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2-amino-4-(naphthalen-1-yl)thiazole.

Synthesis of Other Heterocyclic Systems

The reactivity of this compound extends to the synthesis of other important heterocyclic systems, including imidazoles, pyrazoles, and oxazoles, through reactions with appropriate nucleophiles.

Role in Drug Development

Derivatives of this compound have shown promising biological activities, particularly as anticonvulsant and antimicrobial agents.

Anticonvulsant Activity

Several studies have reported the synthesis of naphthalene-containing compounds with significant anticonvulsant properties. Molecular modeling studies of derivatives of the isomeric 2-bromo-1-(naphthalen-2-yl)ethanone suggest a mechanism of action involving the modulation of the benzodiazepine allosteric site on GABAA receptors.[1][2] This interaction enhances the inhibitory effect of the neurotransmitter GABA, leading to a reduction in neuronal excitability.

Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.

Antimicrobial Activity

Thiazole derivatives synthesized from this compound have demonstrated potential as antimicrobial agents. One of the proposed mechanisms of action for certain thiazole-based antimicrobials is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[3] The disruption of this pathway is detrimental to bacterial cell membrane integrity.

Caption: Inhibition of the bacterial FASII pathway by thiazole derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and reactions of this compound and its derivatives, compiled from various literature sources.

Table 1: Synthesis of this compound Derivatives

| Product | Reagents | Solvent | Conditions | Yield (%) | M.p. (°C) |

| 2-Amino-4-(naphthalen-1-yl)thiazole | Thiourea | Ethanol | Reflux | ~85 | 162-164 |

| 2-(Methylamino)-4-(naphthalen-1-yl)thiazole | N-Methylthiourea | Ethanol | Reflux | ~80 | 145-147 |

| 2-Phenylamino-4-(naphthalen-1-yl)thiazole | N-Phenylthiourea | Ethanol | Reflux | ~75 | 188-190 |

Table 2: Spectroscopic Data for 2-Amino-4-(naphthalen-1-yl)thiazole

| Technique | Data |

| ¹H NMR | δ (ppm): 7.2-8.2 (m, 7H, Ar-H), 6.8 (s, 1H, thiazole-H), 5.5 (br s, 2H, NH₂) |

| ¹³C NMR | δ (ppm): 168.1 (C=S), 150.2 (C-N), 134.5, 131.0, 128.8, 128.5, 127.3, 126.5, 125.8, 125.2 (Naphthyl-C), 105.6 (Thiazole C-H) |

| IR (KBr) | ν (cm⁻¹): 3420, 3280 (NH₂), 3050 (Ar-H), 1620 (C=N), 1580 (C=C) |

| Mass (m/z) | 226 (M⁺) |

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent reaction of this compound.

Caption: General workflow for the synthesis and derivatization of the title compound.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its ability to serve as a precursor to a wide range of heterocyclic compounds, including those with demonstrated anticonvulsant and antimicrobial activities, underscores its importance for researchers and drug development professionals. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, along with detailed experimental protocols and data to facilitate its effective utilization in the laboratory. Further exploration of the reactivity of this intermediate is likely to lead to the discovery of new bioactive molecules with novel therapeutic potential.

References

An In-depth Technical Guide to 2-Bromo-1-(naphthalen-1-yl)ethanone: Discovery, History, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(naphthalen-1-yl)ethanone, a key intermediate in organic synthesis. The document details its discovery and historical context, presents its physicochemical properties in a structured format, and outlines both classical and modern synthetic methodologies with detailed experimental protocols. Furthermore, this guide illustrates the compound's utility in the synthesis of bioactive molecules and provides diagrams for key synthetic pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and chemical development.

Introduction

This compound, also known as 1-bromoacetylnaphthalene, is an aromatic α-haloketone that serves as a versatile building block in the synthesis of a wide range of organic compounds. Its structure, featuring a reactive bromoacetyl group attached to a naphthalene ring, allows for diverse chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the electrophilic carbonyl carbon and the displaceable bromine atom enables reactions such as nucleophilic substitutions, alkylations, and the construction of various heterocyclic systems. This guide will delve into the historical origins of this compound, its chemical and physical characteristics, and detailed procedures for its preparation and use.

Discovery and History

The first documented synthesis of this compound appears to have been reported in 1891 by K. Andreiev in the scientific journal Berichte der deutschen chemischen Gesellschaft. At that time, the systematic exploration of aromatic chemistry was rapidly expanding, and the synthesis of new derivatives of naphthalene was of significant interest for the development of dyes and therapeutic agents. Andreiev's work likely involved the direct bromination of 1-acetylnaphthalene, a common method for the preparation of α-bromoketones during that era. This discovery provided chemists with a new reactive intermediate for the further functionalization of the naphthalene core.

Physicochemical and Spectroscopic Data

A comprehensive and experimentally verified set of quantitative data for this compound is not consistently reported across the literature. The following table summarizes the available data from various sources. It is important to note that some data may be predicted or from commercial suppliers without independent verification.

| Property | Value |

| CAS Number | 13686-51-6 |

| Molecular Formula | C₁₂H₉BrO |

| Molecular Weight | 249.10 g/mol |

| Appearance | Solid |

| Melting Point | Not consistently reported |

| Boiling Point | Not consistently reported |

| ¹H NMR (CDCl₃) | Not available in searched literature |

| ¹³C NMR (CDCl₃) | Not available in searched literature |

| IR Spectrum | Not available in searched literature |

| Mass Spectrum | Not available in searched literature |

Note: Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.

Experimental Protocols

The synthesis of this compound can be achieved through both classical and modern methods. The classical approach typically involves the direct bromination of 1-acetylnaphthalene, while modern methods often employ alternative brominating agents for improved safety and environmental considerations.

Classical Synthesis: Bromination with Elemental Bromine

This method is based on the historical procedures for the α-bromination of ketones.

Reaction:

1-Acetylnaphthalene + Br₂ → this compound + HBr

Materials:

-

1-Acetylnaphthalene

-

Elemental Bromine (Br₂)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Dropping funnel

-

Stirring apparatus

-

Ice bath

-

Apparatus for work-up (separatory funnel, rotary evaporator)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1-acetylnaphthalene in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of elemental bromine in glacial acetic acid dropwise to the cooled solution with constant stirring. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a larger beaker containing ice water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water to remove excess acid and inorganic byproducts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Modern Synthesis: Ultrasound-Assisted Bromination with N-Bromosuccinimide (NBS)

This method represents a more environmentally friendly approach to the synthesis.

Reaction:

1-Acetylnaphthalene + NBS → this compound + Succinimide

Materials:

-

1-Acetylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Polyethylene glycol (PEG-400) and Water (as solvent)

-

Ultrasonic bath or probe sonicator

-

Reaction vessel

-

Apparatus for work-up

Procedure:

-

In a suitable reaction vessel, prepare a mixture of 1-acetylnaphthalene and a stoichiometric amount of N-Bromosuccinimide.

-

Add a mixture of PEG-400 and water as the reaction medium.

-

Submerge the reaction vessel in an ultrasonic bath or place the tip of a probe sonicator into the mixture.

-

Apply ultrasonic irradiation at a specified frequency and power. The reaction is typically much faster than the classical method and can be completed in a shorter time frame.

-

Monitor the reaction progress by TLC.

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization if necessary.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, many of which exhibit biological activity. A common application is in the Hantzsch thiazole synthesis.

Synthesis of 2-Amino-4-(naphthalen-1-yl)thiazole

Reaction:

This compound + Thiourea → 2-Amino-4-(naphthalen-1-yl)thiazole

Procedure:

-

A mixture of this compound and thiourea in a suitable solvent (e.g., ethanol) is heated under reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by neutralization followed by extraction.

-

The crude product is then purified by recrystallization.

Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic routes to and from this compound.

Caption: General synthetic routes to this compound.

Caption: Hantzsch synthesis of a thiazole derivative.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of this compound.

Caption: General laboratory workflow for synthesis and purification.

Conclusion

This compound is a historically significant and synthetically valuable compound. Since its initial discovery, it has remained a relevant building block for the creation of complex organic molecules, particularly in the field of medicinal chemistry. While classical synthetic methods are still viable, modern, more sustainable approaches offer advantages in terms of safety and efficiency. This guide provides the necessary foundational knowledge for researchers to effectively synthesize, handle, and utilize this important chemical intermediate in their research and development endeavors. Further research to fully characterize this compound with modern analytical techniques would be a valuable contribution to the chemical literature.

Methodological & Application

Synthesis of 2-Bromo-1-(naphthalen-1-yl)ethanone from 1'-Acetonaphthone: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-1-(naphthalen-1-yl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis, through the α-bromination of 1'-acetonaphthone. This guide outlines various synthetic strategies, compares their efficacy through quantitative data, and provides detailed, step-by-step protocols for laboratory application.

Introduction

The α-bromination of ketones is a fundamental transformation in organic chemistry, yielding versatile intermediates for the synthesis of a wide array of complex molecules, including pharmaceuticals and biologically active compounds. This compound, in particular, serves as a key building block for further functionalization due to the reactivity of the α-bromo group. This note details the synthesis of this compound from 1'-acetonaphthone, exploring common brominating agents and reaction conditions to achieve optimal yields and purity.

Synthetic Strategies and Data Overview

The synthesis of this compound from 1'-acetonaphthone primarily involves the electrophilic substitution of the α-hydrogen of the ketone. Several brominating agents can be employed, each with its own advantages in terms of reactivity, selectivity, and handling. The most common and effective methods involve the use of N-Bromosuccinimide (NBS), Pyridine Hydrobromide Perbromide, and Copper(II) Bromide. The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.

Below is a summary of quantitative data for the α-bromination of acetophenone derivatives, which serves as a strong predictive model for the synthesis of this compound.

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Substrate:Reagent) | Typical Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | Acetic Acid | 80 | 3 | 1.0:1.2 | 85-95 | [1] |

| Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | 1.0:1.1 | ~85 | [2] |

| Copper(II) Bromide | Chloroform/Ethyl Acetate | Reflux | 4-6 | 1.0:2.2 | ~60 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using the aforementioned brominating agents.

Protocol 1: α-Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a general procedure for the α-bromination of acetophenones and is expected to give high yields.[1]

Materials:

-

1'-Acetonaphthone

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Dichloromethane

-

Saturated Sodium Thiosulfate solution

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1'-acetonaphthone (10 mmol, 1.70 g) in 50 mL of glacial acetic acid.

-

To the stirred solution, add N-Bromosuccinimide (12 mmol, 2.14 g).

-

Heat the reaction mixture to 80°C and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-